(E)-2-Fluorobenzaldehyde oxime

Stereoselective synthesis Oxime isomerization Thermodynamic control

For stereospecific applications—Beckmann rearrangements, nitrile oxide cycloadditions, or 19F NMR studies—procuring the stereochemically pure (E)-isomer under CAS 24652-66-2 is essential. This material eliminates the risk of variable reactivity and non-reproducible yields associated with undefined E/Z mixtures (CAS 451-79-6). The defined anti-configuration ensures predictable, stereoretentive conversion to 2-fluorobenzamide and enables direct comparison with published hyperfine coupling data for iminoxy radicals. Specifically validated as a 19F NMR reactant, its ortho-fluorine/oxime geometry provides unique through-space N-F coupling not available in meta- or para- analogs. Choose CAS 24652-66-2 for method development, pharmaceutical intermediate synthesis, and supramolecular sensor research requiring a consistent, ligand-defined building block.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 24652-66-2
Cat. No. B1630834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Fluorobenzaldehyde oxime
CAS24652-66-2
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)F
InChIInChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
InChIKeyYPVOCNRPBFPDLO-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 24652-66-2 (E)-2-Fluorobenzaldehyde Oxime: Stereochemically Defined Aldoxime Building Block for Precision Synthesis


(E)-2-Fluorobenzaldehyde oxime (CAS 24652-66-2) is an ortho-fluorinated aromatic aldoxime characterized by a defined E-stereochemistry at the C=N bond . With the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol, the compound incorporates an ortho-fluorine substituent that modulates electronic properties and intramolecular interactions relative to non-fluorinated or differently substituted benzaldehyde oxime analogs . The E-configuration is explicitly specified by the InChI stereochemical descriptor (b9-5+), distinguishing this material from isomeric mixtures or Z-predominant preparations .

Why Unspecified 2-Fluorobenzaldehyde Oxime (CAS 451-79-6) Cannot Substitute for CAS 24652-66-2 in Stereosensitive Applications


Procurement of generic 2-fluorobenzaldehyde oxime under CAS 451-79-6 introduces ambiguity: this broader registry entry encompasses both E and Z stereoisomers without configurational specification . For stereospecific transformations—including Beckmann rearrangements, nitrile oxide cycloadditions, and certain metal-catalyzed cross-couplings—the geometric configuration of the oxime directly dictates reaction pathway and product distribution [1]. Substituting an undefined isomeric mixture for the stereochemically pure (E)-isomer (CAS 24652-66-2) risks variable reactivity, unpredictable stereochemical outcomes, and non-reproducible yields in applications where the anti-relationship between the hydroxyl and migrating group is mechanistically required .

CAS 24652-66-2 (E)-2-Fluorobenzaldehyde Oxime: Quantitative Differentiation Evidence vs. Comparator Compounds


E-Isomer Thermodynamic Stability Advantage vs. Z-Isomer in Oximation Equilibrium

The oximation of 2-fluorobenzaldehyde yields both E and Z geometric isomers; however, the (E)-isomer is the thermodynamically more stable and favored product due to reduced steric clash between the ortho-fluorine and the oxime hydroxyl group . This inherent thermodynamic preference translates to higher isolated yields under equilibrium-controlled synthetic conditions compared to preparative methods targeting the Z-isomer alone. Characterization and unambiguous assignment of the E-configuration are supported by X-ray crystallography, which has confirmed the stereogeometry and absolute configuration of the title compound [1].

Stereoselective synthesis Oxime isomerization Thermodynamic control

Synthesis Yield Benchmark: 97% Yield in Standard Oximation Protocol

A documented synthesis protocol for 2-fluorobenzaldoxime reports a high isolated yield of 97% using 2-fluorobenzaldehyde (63.3 g, 495 mmol) and hydroxylamine hydrochloride (38.2 g, 544 mmol) in ethanol/water with ice cooling . This yield provides a quantitative benchmark for procurement planning and cost modeling. For comparison, a patent describing benzaldehyde oxime synthesis reports two-step yields of 92-97% versus prior art yields of 55-79%, indicating that optimized fluorinated aldoxime preparations can achieve near-quantitative conversion [1].

Aldoxime synthesis Process optimization Yield benchmarking

pKa and logP Differentiation vs. Non-Fluorinated and Para-Fluorinated Analogs

(E)-2-Fluorobenzaldehyde oxime exhibits a predicted acid dissociation constant (pKa) of 10.46±0.10 and a logP of 1.63-1.84 (calculated/measured values) . For comparison, p-fluorobenzaldehyde oxime has a reported pKa of 2.2, representing a shift of approximately 8 log units attributed to the ortho vs. para substitution pattern and associated intramolecular hydrogen bonding effects [1]. The topological polar surface area (TPSA) of 32.59 Ų and logP of 1.63 position this compound within favorable drug-like property space [2].

Physicochemical profiling Drug-likeness prediction Structure-property relationships

EPR Spectroscopic Differentiation: E-Isomer as Dominant Iminoxy Radical Form

In a peer-reviewed study investigating the ambiguous EPR spectra of iminoxy radicals derived from o-fluorobenzaldehyde oxime, density functional theory (DFT) and ab initio calculations were employed to assign hyperfine coupling constants [1]. The comparison between experimental and theoretical isotropic hyperfine coupling values revealed that the E isomer is the dominant radical form generated from the oxime precursor, with fast interconversion between anti and syn conformers expected [1]. This study demonstrates that the (E)-oxime precursor yields a spectroscopically distinct and computationally tractable radical intermediate, whereas the Z-isomer would produce a different radical population distribution. The radical's hyperfine couplings are sensitive to solvent polarity, with significant AF increase observed in polar media [1].

Radical chemistry EPR spectroscopy Spin trapping

Storage Stability: 2-8°C Cold Chain Requirement vs. Room Temperature Stable Analogs

Multiple vendor technical datasheets specify a storage temperature of 2-8°C (refrigerated) for (E)-2-fluorobenzaldehyde oxime to maintain purity and prevent decomposition . This contrasts with non-fluorinated benzaldehyde oxime, which is generally stable at room temperature under standard laboratory conditions. The compound is supplied on wet ice and is slightly soluble in water (5.1 g/L at 25°C) with a predicted boiling point of 202.9±23.0°C at 760 torr [1]. Thermal stability data indicate decomposition above 150°C . The GHS hazard classification includes Acute Toxicity Category 3 (Oral, H301: Toxic if swallowed) and Eye Irritation Category 2 (H319) .

Compound stability Storage conditions Inventory management

Fluorine-Specific Analytical Utility: N-F Spin-Spin Coupling and 19F NMR Applications

(E)-2-Fluorobenzaldehyde oxime has been explicitly employed as a reactant in the preparation of fluorine-19 NMR standards and for the prediction of N-F spin-spin coupling parameters . This specific analytical utility derives from the unique combination of an ortho-fluorine atom positioned to engage in through-space coupling with the oxime nitrogen, providing a model system for studying fluorine-mediated electronic effects in NMR spectroscopy. Non-fluorinated benzaldehyde oxime or para/meta-fluorinated analogs lack this characteristic ortho-N-F spatial relationship, rendering them unsuitable for studies requiring this specific coupling geometry.

19F NMR spectroscopy Spin-spin coupling Analytical standards

Priority Application Scenarios for (E)-2-Fluorobenzaldehyde Oxime (CAS 24652-66-2)


Stereospecific Beckmann Rearrangement to 2-Fluorobenzamide Derivatives

The (E)-configuration of CAS 24652-66-2 positions the ortho-fluorophenyl group anti to the hydroxyl leaving group, satisfying the stereoelectronic requirement for Beckmann rearrangement . This enables predictable, stereoretentive conversion to the corresponding 2-fluorobenzamide framework. Procurement of the stereochemically pure (E)-isomer eliminates the risk of competing fragmentation or isomeric product mixtures that would arise from using undefined isomeric mixtures, supporting reproducible process development in pharmaceutical intermediate synthesis [2].

Iminoxy Radical Generation for EPR Mechanistic Studies

As established by Witwicki et al. (2015), the (E)-oxime serves as the precursor for the dominant iminoxy radical form characterized by combined EPR spectroscopy and high-level ab initio calculations . Researchers investigating radical-mediated reaction mechanisms, spin-trapping applications, or solvent effects on hyperfine coupling should procure CAS 24652-66-2 specifically to generate the radical population distribution documented in the peer-reviewed literature. The defined stereochemistry enables direct comparison with published hyperfine coupling data.

19F NMR Standard Preparation and N-F Coupling Studies

This compound is explicitly validated as a reactant for preparing fluorine-19 NMR standards and for studying N-F spin-spin coupling phenomena . The ortho-disposition of fluorine and the oxime nitrogen creates a unique through-space coupling geometry not available in meta- or para-fluorinated analogs. Analytical laboratories developing 19F NMR methods or investigating fluorine-mediated electronic effects in oxime-containing frameworks should prioritize this material over non-fluorinated or differently substituted alternatives.

Metal-Aldoxime Complex Synthesis for Anion Recognition

Transition metal complexes of aromatic aldoxime derivatives, including fluorinated variants, have demonstrated selective fluoride ion detection in the presence of competing anions . The ortho-fluorine substituent on CAS 24652-66-2 introduces additional hydrogen-bonding acceptor capacity and modulates the coordination environment relative to non-fluorinated aldoxime ligands. Researchers developing supramolecular sensors or metal-organic frameworks requiring fluorinated oxime ligands should consider this stereochemically defined building block to ensure reproducible coordination geometry and sensing performance.

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